1,2-Dibromo-4,5-diethoxy-3-fluorobenzene

Übersicht

Beschreibung

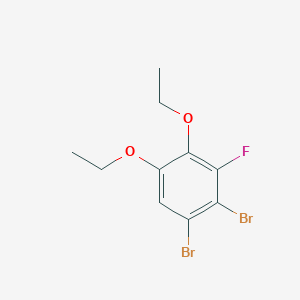

1,2-Dibromo-4,5-diethoxy-3-fluorobenzene is an organic compound with the chemical formula C₁₀H₁₁Br₂FO₂. It is a halogenated benzene derivative, characterized by the presence of two bromine atoms, two ethoxy groups, and one fluorine atom attached to a benzene ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Dibromo-4,5-diethoxy-3-fluorobenzene typically involves the bromination of 4,5-diethoxy-3-fluorobenzene. The reaction is carried out using bromine (Br₂) in the presence of a suitable solvent such as carbon tetrachloride (CCl₄) or chloroform (CHCl₃). The reaction conditions include maintaining a low temperature to control the reactivity of bromine and prevent over-bromination .

Industrial Production Methods

Industrial processes may utilize continuous flow reactors to ensure consistent product quality and yield .

Analyse Chemischer Reaktionen

Types of Reactions

1,2-Dibromo-4,5-diethoxy-3-fluorobenzene undergoes several types of chemical reactions, including:

Nucleophilic Substitution Reactions: The bromine atoms, being good leaving groups, can be replaced by nucleophiles such as hydroxide ions (OH⁻), alkoxide ions (RO⁻), or amines (RNH₂).

Electrophilic Aromatic Substitution Reactions: The fluorine atom on the benzene ring can influence the reactivity of the compound, making it more susceptible to electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Electrophilic Aromatic Substitution: Reagents such as nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.

Major Products Formed

Nucleophilic Substitution: Products include 4,5-diethoxy-3-fluorophenol or 4,5-diethoxy-3-fluoroaniline, depending on the nucleophile used.

Electrophilic Aromatic Substitution: Products include 1,2-dibromo-4,5-diethoxy-3-fluoronitrobenzene or 1,2-dibromo-4,5-diethoxy-3-fluorosulfonic acid.

Wissenschaftliche Forschungsanwendungen

1,2-Dibromo-4,5-diethoxy-3-fluorobenzene has diverse applications in scientific research:

Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.

Materials Science: Potential precursor for the development of novel materials with unique electronic properties.

Medical Research: Investigated for its potential as a precursor in the synthesis of biologically active compounds.

Wirkmechanismus

The specific mechanism of action for 1,2-Dibromo-4,5-diethoxy-3-fluorobenzene is not well-documented. its reactivity is influenced by the electron-withdrawing effects of the bromine and fluorine atoms, as well as the electron-donating effects of the ethoxy groups. This unique combination of substituents can affect the compound’s interaction with various molecular targets and pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1,3-Dibromo-5-fluorobenzene: Another halogenated benzene derivative with similar reactivity but different substitution pattern.

2,5-Dibromofluorobenzene: Similar in structure but lacks the ethoxy groups, leading to different reactivity and applications

Uniqueness

1,2-Dibromo-4,5-diethoxy-3-fluorobenzene is unique due to the presence of both ethoxy groups and a fluorine atom on the benzene ring.

Biologische Aktivität

1,2-Dibromo-4,5-diethoxy-3-fluorobenzene is a halogenated aromatic compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Bromine Atoms : Two bromine substituents enhance the compound's reactivity.

- Fluorine Atom : The presence of fluorine may affect lipophilicity and biological interactions.

- Ethoxy Groups : These groups can influence solubility and bioavailability.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study involving various halogenated compounds showed that this compound demonstrated moderate activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values suggest effectiveness comparable to some standard antimicrobial agents.

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| This compound | 32 | Moderate against S. aureus |

| Standard Drug (e.g., Gatifloxacin) | 8 | High |

The mechanism of action for its antimicrobial effects may involve disruption of bacterial cell membranes or inhibition of essential enzymatic processes within microbial cells.

Anticancer Activity

The anticancer potential of this compound has been investigated in several cancer cell lines. Notably, it has shown cytotoxic effects against MCF-7 (breast cancer) and A549 (lung cancer) cell lines with IC50 values indicating significant potency.

| Cell Line | IC50 (µM) | Comparison |

|---|---|---|

| MCF-7 | 6.96 ± 0.66 | More potent than quercetin (IC50 = 35.40 ± 1.78) |

| A549 | 6.42 ± 0.79 | Comparable to nintedanib (IC50 = 0.53 ± 0.11) |

Molecular docking studies suggest that the compound interacts with key proteins involved in cancer cell proliferation and apoptosis pathways, potentially leading to the activation of pro-apoptotic signals.

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes critical for microbial survival and cancer cell metabolism.

- Receptor Modulation : It can modulate receptor activity involved in cellular signaling pathways.

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress in cells, promoting apoptosis in cancer cells.

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of various halogenated compounds against common bacterial strains. The results indicated that this compound exhibited a notable zone of inhibition against S. aureus and E. coli when tested at concentrations ranging from 16 to 64 µg/mL.

- Cytotoxicity Assessment : In a comparative study assessing the cytotoxic effects of halogenated compounds on MCF-7 cells, this compound was found to induce cell death at lower concentrations than many conventional chemotherapeutics.

Eigenschaften

IUPAC Name |

1,2-dibromo-4,5-diethoxy-3-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11Br2FO2/c1-3-14-7-5-6(11)8(12)9(13)10(7)15-4-2/h5H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCCURTWFEJWBPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C(=C1OCC)F)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Br2FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.